molecular formula C10H13ClO B134929 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride CAS No. 146254-24-2

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride

Cat. No. B134929
M. Wt: 184.66 g/mol
InChI Key: OFMPGNCKUYNNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as norbornenone and is a bicyclic organic compound that contains a carbonyl group.

Mechanism Of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in a number of different chemical reactions. Researchers have used this compound as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride are not well understood, but it is believed to be non-toxic and non-carcinogenic. However, more research is needed to fully understand the potential effects of this compound on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride in laboratory experiments is its high purity and reactivity. This compound can be easily synthesized and purified, making it an ideal starting material for a wide range of organic synthesis reactions. However, one limitation of this compound is that it can be difficult to handle due to its reactivity and potential for explosive decomposition.

Future Directions

There are many potential future directions for research involving 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride. One area of research that shows promise is the development of new synthetic methods using this compound as a building block. Researchers are also exploring the potential applications of this compound in the development of new pharmaceuticals, agrochemicals, and materials science applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.

Synthesis Methods

The synthesis of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride can be achieved through a number of different methods. One common method involves the reaction between norbornadiene and ozone, followed by treatment with hydrogen peroxide and acetic acid. This method yields a high purity product and is widely used in laboratory settings.

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a building block for the synthesis of novel organic compounds. Researchers have used this compound as a starting material for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.

properties

CAS RN

146254-24-2

Product Name

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h4,6,8H,3,5H2,1-2H3

InChI Key

OFMPGNCKUYNNHY-UHFFFAOYSA-N

SMILES

CC1(C2CC=C(C1C2)C(=O)Cl)C

Canonical SMILES

CC1(C2CC=C(C1C2)C(=O)Cl)C

synonyms

Bicyclo[3.1.1]hept-2-ene-2-carbonyl chloride, 6,6-dimethyl- (9CI)

Origin of Product

United States

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